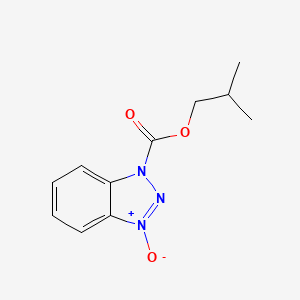

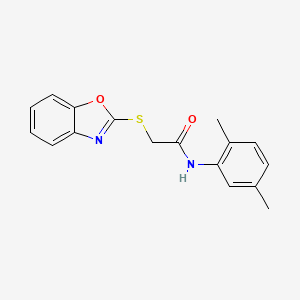

isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Organotin carboxylates, such as those based on benzotriazole derivatives, can be synthesized through self-assembly processes involving dibutyltin oxide and specific carboxylic acids. The solvent plays a crucial role in determining the molecular structure of the resulting complex. For example, using benzene as a solvent yields monomeric forms, while toluene can lead to more complex structures. These processes are characterized by spectroscopy and crystallography methods to determine their precise compositions and structures (Xiao et al., 2018).

Molecular Structure Analysis

The molecular structure of organotin carboxylates reveals a bidentate coordination mode, with tin atoms chelated by carboxylate groups. This arrangement facilitates the formation of 1D, 2D, and 3D structures through intermolecular hydrogen bonds and π-π interactions. The structural complexity is further evidenced by fluorescence activity and potential antitumor activities, indicating a rich field of study for these compounds (Xiao et al., 2018).

Chemical Reactions and Properties

The reactivity of benzotriazole derivatives includes their ability to form complexes with various metals, leading to compounds with significant biological activities. The synthesis methods often involve reactions with dibutyltin oxide, showcasing the versatility of these compounds in forming different chemical structures with potential applications in fungicide and antidiabetic activities (Mao et al., 2015; Debnath et al., 2020).

科学的研究の応用

Synthesis and Chemical Reactions

Research has led to the synthesis of various compounds involving benzotriazole structures. For instance, novel macrocyclic organotin(IV) carboxylates were synthesized using reactions involving dibutyltin oxide and amide dicarboxylic acids, which could include structures similar to isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide (Xiao et al., 2014). Additionally, solid-phase synthesis of diheterocyclic compounds, such as isoxazole and 1,2,4-oxadiazole-containing compounds, has been explored (Quan & Kurth, 2004).

Environmental Impact and Degradation

Benzotriazoles, including variants of isobutyl 1H-1,2,3-benzotriazole-1-carboxylate 3-oxide, are common micropollutants in the aquatic environment due to their use as corrosion inhibitors. Studies have investigated the aerobic biological degradation of these compounds in activated sludge, revealing various degradation pathways and transformation products (Huntscha et al., 2014). Additionally, the occurrence and removal of benzotriazoles in wastewater treatment plants have been examined, highlighting the challenges in effectively eliminating these compounds from water sources (Reemtsma et al., 2010).

Structural and Spectroscopic Analysis

Structural differentiation of isomeric N-oxides, including benzotriazole derivatives, has been studied to understand the positioning of oxygen atoms in these molecules. This includes methods such as NMR experiments using Eu(fod)3 and double irradiation experiments (Rondeau et al., 1973).

Catalytic and Synthetic Applications

Research has shown that benzotriazole structures can be key in various catalytic and synthetic applications. For example, synthesis of substituted α-carbolines has been reported, where benzotriazole derivatives play a role in the synthesis process (Stephenson & Warburton, 1970). Moreover, the synthesis of 1-carbamoyl-1H-benzotriazole and its analogs has been achieved in simple steps, highlighting the versatility of these compounds in chemical synthesis (Perry et al., 2008).

Biological and Medicinal Research

Organotin(IV) complexes based on benzotriazole structures have been synthesized and studied for their anti-diabetic activities. These complexes show potential in inhibiting enzymes related to diabetes, demonstrating the biomedical applications of benzotriazole derivatives (Debnath et al., 2020).

Molecular Architecture and Luminescent Properties

Studies have also focused on the molecular architecture and properties of benzotriazole derivatives. For instance, controllable synthesis of isoreticular pillared-layer MOFs (Metal-Organic Frameworks) based on benzotriazole-5-carboxylic acid has been achieved, which are significant for their gas adsorption and luminescent properties (Xie et al., 2018).

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is stable but easily oxidized . It is flammable and can cause irritation to skin, eye, and the respiratory system .

特性

IUPAC Name |

2-methylpropyl 3-oxidobenzotriazol-3-ium-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-8(2)7-17-11(15)13-9-5-3-4-6-10(9)14(16)12-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMPSQXIDZBHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylpropyl 1H-benzotriazole-1-carboxylate 3-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)